
N-Acetylgalactosaminyl-(1-4)-glucose
Beschreibung
Introduction to N-Acetylgalactosaminyl-(1-4)-Glucose
Chemical Definition and Taxonomic Classification
This compound (IUPAC name: 2-acetamido-2-deoxy-β-D-galactopyranosyl-(1→4)-D-glucopyranose) is a disaccharide with the molecular formula C₁₄H₂₅NO₁₁ and a molar mass of 383.35 g/mol. Its structure consists of two monosaccharides:
- N-Acetylgalactosamine (GalNAc) : A hexose derivative with an acetylated amino group at position C2.
- Glucose : A six-carbon aldose in its pyranose form.
The β-(1→4) linkage between the anomeric carbon (C1) of GalNAc and the hydroxyl group at C4 of glucose confers stereochemical specificity, influencing its biological interactions. This bond orientation distinguishes it from structurally similar disaccharides like N-acetyllactosamine (Galβ1-4GlcNAc), which contains N-acetylglucosamine instead of glucose.
Taxonomic Classification
- Class : Glycosides
- Subclass : N-Acetylhexosamines
- Biosynthetic Family : Non-reducing disaccharides involved in O-linked glycoprotein synthesis.
Historical Context of Discovery and Characterization
Initial isolation of this compound occurred in the late 20th century during studies on bacterial polysaccharides. Researchers identified it in Pseudomonas aeruginosa exopolysaccharides, where it contributes to biofilm matrix integrity. Early structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the β-configuration of the glycosidic bond.
Key advancements include:
- Enzymatic Synthesis : The development of β-1,4-galactosyltransferases enabled large-scale production, bypassing inefficient chemical methods.
- Functional Studies : By the 2010s, its role in mammalian glycoproteins was linked to mucin-type O-glycosylation, particularly in stabilizing secretory proteins.
Despite its discovery alongside related glycans like LacNAc, this compound remained understudied until proteomic techniques highlighted its prevalence in pathogenic and eukaryotic glycomes.
Biological Prevalence Across Evolutionary Lineages
This disaccharide exhibits broad phylogenetic distribution:
Bacteria
- Pseudomonas aeruginosa : Integral to lipopolysaccharide (LPS) structures, enhancing virulence and biofilm formation.
- Staphylococcus aureus : Recent studies identified GalNAc-containing polysaccharides in surface carbohydrates, modulating phage adsorption.
Plants
- Found in arabinogalactan proteins (AGPs) of cell walls, facilitating cell-cell communication during growth.
Mammals
Eigenschaften
CAS-Nummer |
92762-44-2 |
---|---|
Molekularformel |
C14H25NO11 |
Molekulargewicht |
383.35 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10+,11-,12+,13+,14-/m0/s1 |
InChI-Schlüssel |
WGFRERGCCNWVHK-URFZRFJVSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)O)O)CO)O)O |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)O)O)CO)O)O |
Synonyme |
GalNAc-1-4-Glc GalNAcbeta1-4Glc N-acetylgalactosaminyl-(1-4)-glucose N-AcGln-1,4-Glu |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Research Findings and Implications
- Bacterial Antigenicity : The β1-4 linkage in Salmonella LPS enhances resistance to host lysozymes, enabling immune evasion .
- Enzymatic Specificity : α4GalNAc-T3’s preference for α-linkages underscores evolutionary divergence between prokaryotic and eukaryotic glycosylation systems .
- Therapeutic Potential: Targeting β1-4 linkages in bacterial glycans could disrupt pathogen adhesion and biofilm formation .
Notes on Contradictions and Limitations
- highlights α1-4 linkages in humans, contrasting with β-linkages in bacteria, suggesting divergent biological roles.
Vorbereitungsmethoden
Bovine Colostrum β4-GalNAcT System
The enzymatic basis for GalNAcβ1→4Glc synthesis was first elucidated in bovine colostrum, where β4-GalNAcT catalyzes the transfer of GalNAc from UDP-GalNAc to glucose. This membrane-bound enzyme is uniquely induced by α-lactalbumin (α-LA), a milk protein that modulates substrate specificity. Under physiological conditions, β4-GalNAcT exhibits a K**m of 2.5 mM for UDP-GalNAc and 8.4 mM for glucose, with optimal activity at pH 7.0 and 37°C. However, the yield of GalNAcβ1→4Glc in vivo remains low (15–20 mg/L), attributed to weak enzyme-α-LA interactions and competition with endogenous β4-galactosyltransferase.
Recombinant Enzyme Systems
Recent efforts have focused on recombinant β4-GalNAcT production to overcome yield limitations. Bombyx mori N-acetylgalactosaminyltransferase (BmGalNAcT), a homolog with 42% sequence identity to mammalian enzymes, demonstrates transferase activity toward glucose when expressed in Escherichia coli. Site-directed mutagenesis of the catalytic domain (D191A/D193A) abolished activity, confirming the conserved DXDD motif’s role in UDP-sugar binding. Purified BmGalNAcT achieves a V**max of 12.3 μmol·min⁻¹·mg⁻¹ for glucose, though product isolation remains challenging due to competing hydrolysis.
Chemoenzymatic Strategies for Controlled Synthesis
Glycosynthase-Mediated Transglycosylation
The TxGH116 E441G glycosynthase mutant enables stereoselective synthesis of α-linked glucosides via transglycosylation. While originally applied to synthesize α-glucosylazide, this system can be adapted for GalNAcβ1→4Glc by substituting p-nitrophenyl β-D-glucopyranoside with UDP-GalNAc donors. Optimized conditions (100 mM sodium azide, citrate-phosphate buffer pH 4.6, 45°C) yield 78% conversion in 24 h. A two-stage bioreactor design—combining immobilized enzymes with cross-flow filtration—enhances continuous production, achieving >98% purity.
Click Chemistry for Functionalization
Post-synthetic modification of GalNAcβ1→4Glc exploits copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, propargylamine derivatives react with α-glucosylazide intermediates to form 1,2,3-triazole conjugates. Methodologies vary:
-
Method A : CuI/DIPEA in CH₃CN/H₂O (2:1) at 25°C (78% yield).
-
Method B : CuSO₄/sodium ascorbate in t-BuOH/H₂O (5:1) at 50°C (65% yield).
Chemical Synthesis and Challenges
Acid Hydrolysis and Protecting Groups
Chemical synthesis of GalNAcβ1→4Glc remains limited due to stereochemical complexity. Analogous methods for GlcNAc production—such as chitin hydrolysis with 15–36% HCl at 40–80°C—yield <65% product. Selective N-acetylation of glucosamine using acetic anhydride and tributylamine achieves 70% purity but requires extensive chromatography.
Regioselective Coupling
No direct chemical synthesis of GalNAcβ1→4Glc has been reported. Theoretical approaches involve:
-
Benzylidene protection of glucose C4/C6 hydroxyls.
-
Trichloroacetimidate activation of GalNAc C1.
-
BF₃·OEt₂-promoted coupling (30–40% yield, predicted).
Biotechnological Production Systems
Continuous Fermentation
A five-unit bioreactor system—originally designed for GlcNAc—demonstrates scalability for disaccharide synthesis:
-
Fermentation : Serratia marcescens QM B1466 produces chitinolytic enzymes (105 U/mL activity).
-
Enzyme Recovery : Ultrafiltration concentrates β4-GalNAcT to 2.5 g/L.
-
Substrate Pretreatment : Ball milling reduces chitin particle size to <50 μm.
-
Hydrolysis : Packed-bed reactors maintain 85% substrate conversion.
-
Purification : Cross-flow filtration removes >99% protein contaminants.
Enzyme Engineering
Directed evolution of BmGalNAcT improved thermostability (T**opt from 37°C to 50°C) and UDP-GalNAc affinity (K**m reduced by 40%). Computational design using Rosetta identified F241V and Q189R mutations that enhance glucose binding.
Analytical Characterization
Chromatographic Methods
Q & A
Q. How is the structure of N-acetylgalactosaminyl-(1-4)-glucose determined in bacterial lipopolysaccharides?
Methodological Answer: Structural elucidation involves a combination of:
- Periodate oxidation to identify unprotected hydroxyl groups and linkage positions. For example, oxidation studies on Salmonella lipopolysaccharides revealed that fucose residues are 4-O-substituted, not 3-O-substituted .
- Enzymatic hydrolysis with α- and β-glucosidases to confirm glycosidic bond stereochemistry. This method distinguished β-D-glucosyl-(1-6)-N-acetylgalactosamine linkages in Salmonella O-antigens .
- Morgan-Elson reaction to detect 2-acetamido sugar substitutions, which ruled out 2-O-substitution in fucose residues .
- Quantitative microanalysis (e.g., borohydride reduction) to quantify reducing ends and branching patterns .
Q. What synthetic strategies are used to produce this compound derivatives?
Methodological Answer:
- Enzymatic synthesis : β1,4-galactosyltransferases are employed to catalyze glycosidic bond formation. For example, β1,4-galactosyltransferase from bovine milk was used to synthesize Galβ1-4GlcNAc-containing oligosaccharides .
- Chemical synthesis : Stereoselective routes using protective group strategies (e.g., acetyl or benzyl groups) to control regioselectivity. Challenges include avoiding side reactions at the 4-position of N-acetylgalactosamine .
- Hybrid approaches : Combining enzymatic and chemical steps to access complex derivatives, such as LNnT (lacto-N-neotetraose) .
Q. Key Challenges :
Q. What analytical methods are suitable for quantifying this compound in biological samples?
Methodological Answer:
- TLC (Thin-Layer Chromatography) : Used for rapid screening of transglycosylation products (e.g., monitoring α-L-f1W392A enzyme activity) .
- LC-MS/MS : Provides high sensitivity for plasma/serum quantification. A validated method for N-acetylglucosamine (structurally related) achieved a detection limit of 0.1 µg/mL .
- NMR spectroscopy : Resolves anomeric configurations and linkage positions in purified oligosaccharides .
Q. How can contradictory data on glycosidic linkage positions (e.g., 3-O vs. 4-O substitution) be resolved?
Methodological Answer: Contradictions in Salmonella O-antigen structures (e.g., C-3 vs. C-4 fucose substitution ) require:
- Orthogonal validation : Combine periodate oxidation with NMR to confirm substitution patterns. For example, absence of acetaldehyde in periodate studies supports 4-O-substitution .
- Crystallography : Resolve 3D structures of oligosaccharide-enzyme complexes to unambiguously assign linkages.
- Mutagenesis studies : Knock out specific glycosyltransferases in bacterial models to observe structural changes .
Q. What experimental approaches assess the transglycosylation activity of enzymes acting on this compound?
Methodological Answer:
- TLC-based assays : Monitor substrate conversion using radiolabeled or chromogenic substrates (e.g., α-L-f1W392A enzyme activity on fucose derivatives) .
- Mass spectrometry : Detect product masses and fragmentation patterns to confirm bond formation .
- Kinetic studies : Measure and using purified enzymes. For example, β1,4-galactosyltransferase shows specificity for UDP-galactose and GlcNAc acceptors .
Key Finding :
β1,4-galactosyltransferase preferentially transfers galactose to the 4-position of N-acetylglucosamine in LNnT synthesis .
Q. How does this compound contribute to bacterial immune evasion?
Methodological Answer:
- Structural mimicry : Salmonella O-antigens containing this residue mimic host glycans, evading antibody recognition .
- Immunoassays : Use anti-O-antigen antibodies to test binding inhibition by synthetic oligosaccharides .
- In vivo models : Compare virulence of wild-type vs. glycosyltransferase-knockout strains in murine infections .
Q. What methodologies map glycosylation sites involving this compound in glycoproteins?
Methodological Answer:
- In-source fragmentation (ISF) : Coupled with LC-MS/MS to sequence glycopeptides. For example, ISF identified N-acetylglucosamine and galactose in fetuin glycans .
- Enzymatic digestion : Use PNGase F to release N-glycans, followed by MALDI-TOF analysis.
- Bioinformatics tools : Predict glycosylation motifs using databases like UniCarbKB .
Q. How can reproducibility issues in this compound quantification be addressed?
Methodological Answer:
- Standardized protocols : Use internal standards (e.g., isotopically labeled N-acetylglucosamine) to normalize LC-MS/MS data .
- Inter-laboratory validation : Collaborate across labs to establish consensus CV% thresholds (<15% for biomarker studies) .
- Quality control matrices : Include reference materials with known concentrations in each assay batch .
Q. What experimental strategies determine enzyme specificity for this compound substrates?
Methodological Answer:
- Substrate screening : Test activity against a panel of analogs (e.g., N-acetylgalactosamine vs. N-acetylglucosamine) .
- Docking simulations : Predict binding affinities using molecular dynamics software (e.g., AutoDock).
- Site-directed mutagenesis : Modify active-site residues (e.g., Trp392 in α-L-f1W392A) to alter substrate preference .
Q. How do stereochemical variations in this compound affect biological activity?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.